molecular formula C6H11NO3 B11769007 5-Aminotetrahydro-2H-pyran-3-carboxylic acid

5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B11769007
M. Wt: 145.16 g/mol
InChI Key: HQELMMYWNKKPPG-UHFFFAOYSA-N
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Description

5-Aminotetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Aminotetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminotetrahydro-2H-pyran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Aminotetrahydro-2H-pyran-4-carboxylic acid
  • 5-Aminotetrahydro-2H-pyran-2-carboxylic acid
  • 5-Aminotetrahydro-2H-pyran-3-sulfonic acid

Uniqueness

5-Aminotetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-aminooxane-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9)

InChI Key

HQELMMYWNKKPPG-UHFFFAOYSA-N

Canonical SMILES

C1C(COCC1N)C(=O)O

Origin of Product

United States

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